![molecular formula C19H21ClN4O3 B10861591 2-[[4-(2-chlorophenoxy)piperidine-1-carbonyl]amino]-N-methylpyridine-4-carboxamide](/img/structure/B10861591.png)

2-[[4-(2-chlorophenoxy)piperidine-1-carbonyl]amino]-N-methylpyridine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

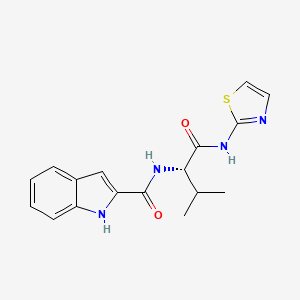

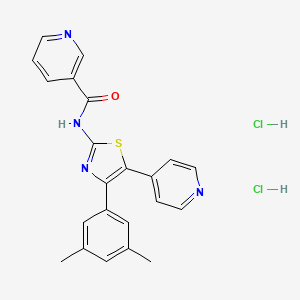

SSI-4, également connu sous le nom de 2-(4-(2-chlorophénoxy)pipéridine-1-carboxamido)-N-méthylisonicotinamide, est un inhibiteur de petite molécule de la stéaroyl-CoA désaturase 1 (SCD1). La stéaroyl-CoA désaturase 1 est une enzyme qui joue un rôle crucial dans la biosynthèse des acides gras monoinsaturés à partir des acides gras saturés.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de SSI-4 implique plusieurs étapes, commençant par la préparation de la structure principale, suivie de l'introduction de groupes fonctionnels. Les étapes clés comprennent :

Formation du cycle pipéridine : Ceci est réalisé par une réaction de cyclisation impliquant des précurseurs appropriés.

Introduction du groupe chlorophénoxy : Cette étape implique une réaction de substitution nucléophile où un dérivé de chlorophénol est mis en réaction avec le cycle pipéridine.

Carboxamidation : Le groupe carboxamide est introduit par une réaction de couplage d'amide utilisant des réactifs appropriés tels que les carbodiimides.

Méthylation : La dernière étape implique la méthylation de la partie isonicotinamide à l'aide d'agents méthylants comme l'iodure de méthyle.

Méthodes de production industrielle

La production industrielle de SSI-4 suit des voies de synthèse similaires mais est optimisée pour une production à grande échelle. Cela implique l'utilisation de réacteurs à écoulement continu, de plates-formes de synthèse automatisées et de mesures de contrôle qualité strictes pour garantir une pureté et un rendement élevés. Les conditions de réaction sont soigneusement contrôlées pour minimiser les sous-produits et maximiser l'efficacité .

Analyse Des Réactions Chimiques

Types de réactions

SSI-4 subit diverses réactions chimiques, notamment :

Oxydation : SSI-4 peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels sur SSI-4.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogénures, les agents alkylants et les nucléophiles sont utilisés dans des conditions contrôlées.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de SSI-4 avec des groupes fonctionnels modifiés, qui peuvent être étudiés plus avant pour leurs activités biologiques .

Applications de recherche scientifique

SSI-4 a une large gamme d'applications de recherche scientifique, notamment :

Thérapie anticancéreuse : SSI-4 a montré une activité antitumorale puissante en inhibant la stéaroyl-CoA désaturase 1, conduisant à une réduction de la biosynthèse des lipides dans les cellules tumorales.

Imagerie par tomographie par émission de positrons (TEP) : SSI-4 peut être marqué au carbone-11 pour être utilisé comme ligand dans des études d'imagerie TEP/TDM in vivo chez le petit animal de la stéaroyl-CoA désaturase 1.

Études métaboliques : SSI-4 est utilisé pour étudier le rôle du métabolisme lipidique dans divers processus biologiques, notamment la biosynthèse des acides gras et la production d'énergie.

Thérapie combinée : SSI-4 a démontré une synergie avec d'autres thérapies anticancéreuses, telles que le sorafénib, améliorant leur efficacité dans les modèles précliniques.

Mécanisme d'action

SSI-4 exerce ses effets en inhibant spécifiquement la stéaroyl-CoA désaturase 1, l'enzyme limitante dans la conversion des acides gras saturés en acides gras monoinsaturés. Cette inhibition perturbe la biosynthèse des lipides, conduisant à l'accumulation d'acides gras saturés, ce qui induit un stress du réticulum endoplasmique et une mort cellulaire apoptotique subséquente. Les cibles moléculaires et les voies impliquées comprennent le bras calréticuline/PERK de la voie de stress du réticulum endoplasmique, qui améliore la réponse immunitaire adaptative et favorise l'activité antitumorale .

Applications De Recherche Scientifique

SSI-4 has a wide range of scientific research applications, including:

Cancer Therapy: SSI-4 has shown potent anti-tumor activity by inhibiting stearoyl-CoA desaturase 1, leading to reduced lipid biosynthesis in tumor cells.

Positron Emission Tomography (PET) Imaging: SSI-4 can be labeled with carbon-11 for use as a ligand in small animal in vivo PET/CT imaging studies of stearoyl-CoA desaturase 1.

Metabolic Studies: SSI-4 is used to study the role of lipid metabolism in various biological processes, including fatty acid biosynthesis and energy production.

Combination Therapy: SSI-4 has demonstrated synergy with other cancer therapies, such as sorafenib, enhancing their efficacy in preclinical models.

Mécanisme D'action

SSI-4 exerts its effects by specifically inhibiting stearoyl-CoA desaturase 1, the rate-limiting enzyme in the conversion of saturated fatty acids to monounsaturated fatty acids. This inhibition disrupts lipid biosynthesis, leading to the accumulation of saturated fatty acids, which induces endoplasmic reticulum stress and subsequent apoptotic cell death. The molecular targets and pathways involved include the calreticulin/PERK arm of the endoplasmic reticulum stress pathway, which enhances the adaptive immune response and promotes anti-tumor activity .

Comparaison Avec Des Composés Similaires

Composés similaires

YTX-465 : Un inhibiteur de la stéaroyl-CoA désaturase et d'Ole1.

GSK1940029 : Un inhibiteur de la stéaroyl-CoA désaturase.

Inhibiteur de SCD1-4 : Un autre inhibiteur de la stéaroyl-CoA désaturase 1 utilisé pour la recherche sur le diabète.

Unicité de SSI-4

SSI-4 se distingue par sa spécificité et sa puissance élevées en tant qu'inhibiteur de la stéaroyl-CoA désaturase 1. Il a démontré d'excellents profils pharmacocinétiques et toxicologiques, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse. De plus, sa capacité à être marqué au carbone-11 pour des études d'imagerie TEP ajoute à sa polyvalence dans les applications de recherche .

Propriétés

Formule moléculaire |

C19H21ClN4O3 |

|---|---|

Poids moléculaire |

388.8 g/mol |

Nom IUPAC |

2-[[4-(2-chlorophenoxy)piperidine-1-carbonyl]amino]-N-methylpyridine-4-carboxamide |

InChI |

InChI=1S/C19H21ClN4O3/c1-21-18(25)13-6-9-22-17(12-13)23-19(26)24-10-7-14(8-11-24)27-16-5-3-2-4-15(16)20/h2-6,9,12,14H,7-8,10-11H2,1H3,(H,21,25)(H,22,23,26) |

Clé InChI |

WGKHWTRLHPIUGS-UHFFFAOYSA-N |

SMILES canonique |

CNC(=O)C1=CC(=NC=C1)NC(=O)N2CCC(CC2)OC3=CC=CC=C3Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,5-Dimethylphenyl)-3-[4-(4-hydroxyphenyl)butan-2-yl]urea](/img/structure/B10861541.png)

![2-N-[(2R)-3-methylbutan-2-yl]-4-(1-methylindol-2-yl)-6-N-[2-(pyridin-2-yl)ethyl]pyridine-2,6-dicarboxamide](/img/structure/B10861549.png)

![(2S,4R)-1-[(2S)-2-[[7-[2-[5-[[5-chloro-4-(3-phenylphenyl)pyrimidin-2-yl]amino]pyridin-3-yl]-1-oxo-2,8-diazaspiro[4.5]decan-8-yl]-7-oxoheptanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B10861552.png)

![N-ethyl-N-propan-2-ylpropan-2-amine;8-[[4-[4-[(4-nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid](/img/structure/B10861557.png)

![(1S)-1'-[6-(2-amino-3-chloropyridin-4-yl)sulfanyl-1,2,4-triazin-3-yl]spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine](/img/structure/B10861565.png)

![N-[2-amino-5-(4-fluorophenyl)phenyl]-4-(methylsulfonimidoyl)benzamide](/img/structure/B10861573.png)

![(1As,4S,4aR,7R,7aR,7bS)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol](/img/structure/B10861586.png)